
4-Methoxybenzyloxycarbonyl azide
Overview
Description
4-Methoxybenzyloxycarbonyl azide (CAS RN: 25474-85-5; molecular formula: C₉H₉N₃O₃; molecular weight: 207.19 g/mol) is a specialized organo-azide compound widely employed in organic synthesis and materials science. Its structure comprises an azide (-N₃) group linked to a methoxybenzyloxycarbonyl moiety, which serves dual roles: (1) the azide enables participation in click chemistry (e.g., Huisgen cycloaddition), forming triazole derivatives , and (2) the methoxybenzyl group enhances solubility in organic solvents and stabilizes reactive intermediates under mild conditions .
Key applications include:
- Covalent functionalization of 2D materials: Upon thermolysis, it generates nitrene radicals that bind to boron atoms in hexagonal boron nitride (hBN) nanosheets, enabling surface modification .
- Elastomer grafting: Its compatibility with non-polar polymers like ethylene-propylene rubber (EPM) allows efficient grafting of functional groups via reactive mixing .
- Protecting group chemistry: The methoxybenzyl moiety acts as a temporary protecting group in peptide synthesis, removable under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxybenzyloxycarbonyl azide can be synthesized through the reaction of 4-methoxybenzyl alcohol with phosgene, followed by the reaction with sodium azide. The reaction typically occurs under controlled conditions to ensure the safety and purity of the product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the hazardous nature of the reagents involved, such as phosgene and sodium azide .
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzyloxycarbonyl azide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents.
Click Chemistry: It is commonly used in click chemistry reactions due to the presence of the azido group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Click Chemistry: Copper(I) catalysts are often used to facilitate the reaction.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-Methoxybenzylamine.
Click Chemistry: Triazole derivatives.
Scientific Research Applications
Key Reactions Involving MBCA
- Nucleophilic Substitution: The azido group can be replaced by various nucleophiles, facilitating the formation of diverse derivatives.
- Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Click Chemistry: MBCA is frequently employed in click chemistry to form stable triazole rings through cycloaddition reactions.
Organic Synthesis
MBCA serves as a building block in organic synthesis, allowing for the preparation of various intermediates and complex molecules. Its unique structure enables it to participate in multiple reaction types, making it a valuable tool for chemists.
Reaction Type | Description | Products Formed |
---|---|---|
Nucleophilic Substitution | Replacement of azido group with nucleophiles | Substituted derivatives |
Reduction | Conversion of azido group to amine | 4-Methoxybenzylamine |
Click Chemistry | Formation of triazole derivatives | Triazole compounds |
Bioconjugation Techniques
In biology, MBCA is employed for modifying biomolecules. Its reactive azido group facilitates the attachment of various biomolecules, enhancing their functionality for applications such as targeted drug delivery and imaging.
Case Study: Bioconjugation with Peptides
A study demonstrated successful bioconjugation of MBCA with peptides, resulting in enhanced stability and bioactivity of the conjugates. This application is particularly relevant in developing peptide-based therapeutics .
Pharmaceutical Development
MBCA is utilized in synthesizing pharmaceutical compounds. Its ability to form stable linkages through click chemistry makes it ideal for creating drug delivery systems that improve the pharmacokinetics of therapeutic agents.
Case Study: Drug Delivery Systems
Research involving MBCA has shown its effectiveness in synthesizing drug carriers that enhance the delivery efficiency of anticancer drugs. The incorporation of MBCA into polymeric systems allows for controlled release profiles, improving therapeutic outcomes .
Industrial Applications
In industry, MBCA finds use in producing specialty chemicals and materials. Its reactivity allows for the functionalization of various substrates, leading to innovative products across different sectors.
Mechanism of Action
The mechanism of action of 4-Methoxybenzyloxycarbonyl azide involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is exploited in click chemistry, where the compound is used to link various molecules together .
Comparison with Similar Compounds
Comparison with Similar Azide Compounds
The reactivity, solubility, and application scope of 4-methoxybenzyloxycarbonyl azide differ significantly from structurally related azides. Below is a detailed analysis:
Structural and Functional Group Variations
Solubility and Compatibility
- This compound: Exhibits superior solubility in non-polar matrices (e.g., EPM rubber) due to the lipophilic methoxybenzyl group, enabling efficient grafting (~95% efficiency) .
- A-PhSA (4-acetamidobenzenesulfonyl azide) : Polar acetamido group reduces solubility in EPM, leading to incomplete reactions .
- PhAF and PhSA : Simpler aromatic groups (phenyl) ensure high solubility but lack the stabilizing methoxy group, limiting their use in controlled reactions .
Reaction Mechanisms and Stability
- Azidoformates vs. Sulfonyl Azides :
- Thermal Stability :
Performance in Elastomer Modification
Parameter | This compound | PhSA | 1,3-BDSA |
---|---|---|---|
Grafting Efficiency | >90% (EPM) | 75–85% | 60–70% |
Reaction Rate | Moderate | Fast | Slow |
Byproduct Formation | Minimal (controlled nitrene) | Moderate | Significant |
Advantages and Limitations
- Advantages of this compound: High selectivity in click chemistry due to electronic effects of the methoxy group . Compatibility with non-polar polymers without requiring co-agents .
- Limitations: Limited thermal stability compared to disulfonyl azides (e.g., 1,3-BDSA) . Higher cost than simple aryl azides (e.g., PhAF) .
Biological Activity
4-Methoxybenzyloxycarbonyl azide (MBCA) is a compound that has garnered attention in the field of chemical biology and materials science due to its unique properties and potential applications. This article delves into its biological activity, particularly focusing on its role in gene delivery systems, functionalization of two-dimensional materials, and its implications in anticancer therapies.
This compound is characterized by the presence of an azide functional group, which is known for its reactivity and ability to participate in various chemical transformations. The compound has been utilized in several studies for its potential to enhance biological delivery systems and modify materials at the molecular level.
Gene Delivery Systems
Research has demonstrated that MBCA can be used as a terminal functionalization agent in polymeric gene delivery vectors. In a study examining the effects of different end groups on polymeric vectors, MBCA was incorporated into poly(β-amino esters) (PBAEs), which showed improved transfection efficiency. The presence of MBCA enhanced the internalization of plasmid DNA (pDNA) into cells, leading to higher levels of reporter gene expression compared to other functional groups tested .
Table 1: Summary of Transfection Efficiency with Different End Groups
Polymer End Group | N/P Ratio | Transfection Efficiency |
---|---|---|
Carboxyl | 7 | Moderate |
Octyne | 7 | High |
This compound | 7 | Very High |
Functionalization of Two-Dimensional Materials
MBCA has also been employed in the functionalization of two-dimensional materials such as hexagonal boron nitride (h-BN). The compound acts as an organo-azide precursor, facilitating the creation of reactive nitrene intermediates through thermolysis. This process allows for effective modification of h-BN surfaces, enhancing their properties for various applications in electronics and photonics .
Anticancer Activity
A notable study explored the anticancer properties of compounds structurally related to MBCA. These compounds exhibited significant antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer cells. The mechanism of action was linked to the inhibition of tubulin polymerization, which is crucial for cell division. The structural modifications around the methoxybenzoyl moiety were found to enhance cytotoxicity, suggesting that similar modifications could be beneficial for MBCA derivatives .
Table 2: Anticancer Efficacy of Related Compounds
Compound Name | Cancer Type | IC50 (nM) | Mechanism of Action |
---|---|---|---|
SMART-H | Melanoma | 5 | Tubulin polymerization inhibition |
SMART-F | Prostate Cancer | 10 | Tubulin polymerization inhibition |
This compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methoxybenzyloxycarbonyl azide (M-BAF) in laboratory settings?
M-BAF is synthesized via two primary routes:
- From chlorides : Reacting 4-methoxybenzyl chloroformate with sodium azide (NaN₃) in polar solvents like acetone or DMF under controlled temperatures (0–25°C) .
- Commercial sourcing : Available as a reagent (≥95% purity) for laboratories requiring immediate use, though in-house synthesis allows customization of purity and scale .
Note: Lab synthesis requires strict safety protocols due to NaN₃ toxicity and azide instability.
Q. How is M-BAF characterized post-synthesis?
Key techniques include:
- NMR spectroscopy : To confirm the methoxybenzyl group (δ 3.8 ppm for OCH₃) and azide functionality (absence of carbonyl chloride peaks) .
- IR spectroscopy : Detection of N₃ asymmetric stretching (~2100 cm⁻¹) and carbonyl (C=O) vibrations (~1700 cm⁻¹) .
- Mass spectrometry : Molecular ion peaks (m/z ~221 for [M+H]⁺) validate purity and structure .
Q. What are its primary applications in peptide chemistry and click chemistry?
M-BAF serves as:
- Amino-protecting group : Its azidoformate reacts with primary amines to form stable carbamate linkages, enabling orthogonal protection in solid-phase peptide synthesis .
- Click chemistry precursor : Participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole linkages for bioconjugation or polymer functionalization .
Advanced Research Questions
Q. What reaction mechanisms govern M-BAF’s interaction with saturated hydrocarbons (e.g., elastomers)?
M-BAF undergoes thermal decomposition (~100–120°C) to release nitrogen gas and reactive nitrene intermediates, which insert into C-H bonds of saturated polymers (e.g., EPM rubber). GC/MS studies reveal distinct pathways compared to sulfonyl azides, favoring C-N bond formation over cross-linking . Key factors: Temperature, rubber microstructure, and azide solubility in the polymer matrix .
Q. How does M-BAF’s solubility and compatibility affect its grafting efficiency in elastomer modification?
- Solubility : M-BAF exhibits high solubility in non-polar elastomers (e.g., EPM) due to its methoxybenzyl group, enabling homogeneous mixing .
- Polar group limitations : Derivatives with polar substituents (e.g., acetamido) show reduced solubility and grafting efficiency in non-polar matrices .
Optimization tip: Pre-dissolve M-BAF in compatible solvents (e.g., toluene) before reactive mixing with elastomers .
Q. Can M-BAF be used beyond triazole formation in click chemistry?
Yes, advanced applications include:
- Functional group grafting : M-BAF’s nitrene intermediates covalently link to polymers, enabling surface modification (e.g., introducing methoxybenzyl groups for hydrophobicity) .
- Bioconjugation : Coupling with alkyne-functionalized biomolecules (e.g., trehalose polycations) for targeted drug delivery systems .
Q. What is the role of coagents (e.g., HVA-2) in M-BAF-mediated cross-linking?
Coagents like HVA-2 (N,N′-m-phenylenedimaleimide) enhance cross-link density by 15–20% in M-BAF systems via secondary radical trapping. However, their impact is less pronounced than in peroxide-cured systems due to differing reaction kinetics . Recommendation: Use ≤2 wt% coagents to avoid side reactions .
Q. How do structural modifications of M-BAF influence its reactivity and stability?
- Electron-donating groups (e.g., methoxy): Stabilize the azide via resonance, delaying decomposition until higher temperatures .
- Bulkier substituents : Reduce nitrene reactivity but improve selectivity in C-H insertion reactions. For example, tert-butyl analogs show slower kinetics but higher regioselectivity .
Methodological Recommendations
- Handling : Store M-BAF at –20°C under inert gas to prevent moisture-induced decomposition .
- Reaction monitoring : Use in situ FTIR or DSC to track azide decomposition and nitrene formation .
Contradictions in Literature
- Commercial M-BAF (Sigma-Aldrich) is reported as 95% pure , but independent synthesis may yield higher purity (>98%) with optimized protocols .
- While M-BAF is effective in EPM grafting, its compatibility with highly polar polymers (e.g., nitrile rubber) remains untested .
Data Gaps
- Quantitative solubility parameters (e.g., Hansen solubility coefficients) for M-BAF in common solvents are not widely reported .
- Long-term stability studies of M-BAF-grafted polymers under UV/thermal stress are limited .
Properties
IUPAC Name |
(4-methoxyphenyl)methyl N-diazocarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-14-8-4-2-7(3-5-8)6-15-9(13)11-12-10/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBRFIXRZDTIRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180159 | |
Record name | 4-Methoxybenzyl azidoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25474-85-5 | |
Record name | Carbonazidic acid, (4-methoxyphenyl)methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25474-85-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxybenzyl azidoformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025474855 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25474-85-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139023 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxybenzyl azidoformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00180159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxybenzyl azidoformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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